molecular formula C8H5F5 B1439504 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene CAS No. 1092350-12-3

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1439504
CAS No.: 1092350-12-3
M. Wt: 196.12 g/mol
InChI Key: VDNQQGMKNJPUTB-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5F5 It is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The trifluoroethyl group can be introduced using reagents like trifluoroethyl iodide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to handle the reactive fluorinating agents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene is unique due to the combination of fluorine atoms on the benzene ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

2,4-difluoro-1-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNQQGMKNJPUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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